molecular formula C20H20Cl2FNO3 B12117434 N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12117434
M. Wt: 412.3 g/mol
InChI Key: BTRPQXQAMVSRME-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorobenzyl group, a 2-fluorophenoxy substituent, and a tetrahydrofuran-2-ylmethyl moiety. This analysis compares its structural, physicochemical, and functional attributes with similar acetamide derivatives.

Properties

Molecular Formula

C20H20Cl2FNO3

Molecular Weight

412.3 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(2-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H20Cl2FNO3/c21-15-8-7-14(17(22)10-15)11-24(12-16-4-3-9-26-16)20(25)13-27-19-6-2-1-5-18(19)23/h1-2,5-8,10,16H,3-4,9,11-13H2

InChI Key

BTRPQXQAMVSRME-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Dichlorobenzyl Intermediate: The starting material, 2,4-dichlorobenzyl chloride, is reacted with a suitable nucleophile to form the dichlorobenzyl intermediate.

    Introduction of the Fluorophenoxy Group: The dichlorobenzyl intermediate is then reacted with 2-fluorophenol under basic conditions to introduce the fluorophenoxy group.

    Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: Tetrahydrofuran is reacted with a suitable reagent to form the tetrahydrofuran-2-ylmethyl intermediate.

    Coupling Reaction: The final step involves coupling the dichlorobenzyl-fluorophenoxy intermediate with the tetrahydrofuran-2-ylmethyl intermediate in the presence of a coupling agent to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamides

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound - 2,4-Dichlorobenzyl
- 2-Fluorophenoxy
- Tetrahydrofuran-2-ylmethyl
C₁₉H₁₇Cl₂FNO₃ ~418.25 Unique tetrahydrofuran group
Chlorbetamide (CAS 97-27-8) - 2,4-Dichlorobenzyl
- 2-Hydroxyethyl
C₁₁H₁₁Cl₄NO₂ 362.05 Hydroxyethyl substituent instead of tetrahydrofuran
N-{2-[1-(2,4-Dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide - 2,4-Dichlorobenzyl
- Benzimidazole-ethyl
C₁₈H₁₇Cl₂N₃O 362.25 Benzimidazole ring replaces fluorophenoxy group
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602-UC) - 4-Chloro-3,5-dimethylphenoxy
- 4-Methylpyridin-2-yl
C₁₆H₁₆ClN₂O₂ 318.77 Pyridinyl group; lacks halogenated benzyl substituents
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide - 3-Chloro-4-fluorophenyl
- Diphenylacetyl
C₂₀H₁₅ClFNO 363.79 Diphenylacetyl backbone; no ether linkages

Key Observations :

  • The fluorophenoxy moiety differentiates it from benzimidazole-containing analogs (e.g., ), which may influence receptor binding specificity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility Stability
Target Compound Not reported Likely low aqueous solubility (lipophilic substituents) Stable under inert conditions (analogous to )
Chlorbetamide Not reported Moderate (hydroxyethyl group may enhance polarity) Hydrolytically sensitive due to ester-like groups
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide 427 K (154°C) Low (crystalline structure with strong intermolecular H-bonding) Stable in solid state; prone to hydrolysis in acidic conditions
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide 150–152 Moderate (polar cyclohexyl and fluorophenyl groups) Thermally stable up to decomposition

Analysis :

  • The target compound’s tetrahydrofuran group likely reduces crystallinity compared to diphenylacetyl analogs (e.g., ), favoring amorphous solid dispersions for drug formulation.
  • Fluorophenoxy and dichlorobenzyl groups may confer UV stability, as seen in agrochemical auxins (e.g., 2,4-D derivatives) .

Table 3: Functional Comparisons

Compound Reported Activity Mechanism (Inferred)
Target Compound Not explicitly stated Potential auxin-like signaling (structural similarity to ) or kinase inhibition (cf. )
Chlorbetamide Anthelmintic, veterinary use Disruption of parasitic metabolism via chloroacetamide reactivity
Meisoindigo derivatives Anti-breast cancer (IC₅₀ ~5–6 μM) Tubulin polymerization inhibition
2-(2,4-Dichlorophenoxy)propionic acid (2,4-DP) Herbicidal auxin mimic Binding to TIR1 auxin receptors

Insights :

  • Structural parallels to meisoindigo derivatives (e.g., dichlorobenzyl groups) hint at anticancer applications, though activity would depend on substituent optimization .

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